molecular formula C11H10Br3ClO2 B14502136 4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate CAS No. 62918-53-0

4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate

Cat. No.: B14502136
CAS No.: 62918-53-0
M. Wt: 449.36 g/mol
InChI Key: KTCDUXGRNCZTMN-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate is a chemical compound with the molecular formula C11H10Br3ClO2 It is known for its unique structure, which includes a chlorophenyl group and multiple bromine atoms

Preparation Methods

The synthesis of 4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves multiple steps, including halogenation and esterification reactions. One common synthetic route involves the bromination of 4-chlorophenyl butanoate, followed by further bromination to introduce the additional bromine atoms. The reaction conditions often require the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the reactions .

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amide derivative, while reduction may produce a debrominated butanoate.

Scientific Research Applications

4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for studying substitution and reduction reactions.

    Biology: Researchers investigate its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: The compound’s derivatives are explored for their potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate involves its interaction with molecular targets through its reactive bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. The pathways involved may include inhibition of enzyme activity, disruption of metabolic processes, or induction of oxidative stress, depending on the specific context and application.

Comparison with Similar Compounds

4-Chlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate can be compared with other halogenated phenyl butanoates, such as:

  • 4-Chlorophenyl 2,3-dibromo-2-(chloromethyl)butanoate
  • 4-Chlorophenyl 2,3-dichloro-2-(bromomethyl)butanoate
  • 4-Chlorophenyl 2,3-dibromo-2-(iodomethyl)butanoate

These compounds share similar structural features but differ in the type and position of halogen atoms. The uniqueness of this compound lies in its specific combination of chlorine and bromine atoms, which imparts distinct reactivity and properties.

Properties

CAS No.

62918-53-0

Molecular Formula

C11H10Br3ClO2

Molecular Weight

449.36 g/mol

IUPAC Name

(4-chlorophenyl) 2,3-dibromo-2-(bromomethyl)butanoate

InChI

InChI=1S/C11H10Br3ClO2/c1-7(13)11(14,6-12)10(16)17-9-4-2-8(15)3-5-9/h2-5,7H,6H2,1H3

InChI Key

KTCDUXGRNCZTMN-UHFFFAOYSA-N

Canonical SMILES

CC(C(CBr)(C(=O)OC1=CC=C(C=C1)Cl)Br)Br

Origin of Product

United States

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